molecular formula C13H10S B1196266 Thioxanthene CAS No. 261-31-4

Thioxanthene

Cat. No.: B1196266
CAS No.: 261-31-4
M. Wt: 198.29 g/mol
InChI Key: PQJUJGAVDBINPI-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Thioxanthene, also known as 9H-Thioxanthene, primarily targets various postsynaptic receptors. These include dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors . These receptors play crucial roles in various physiological processes, including mood regulation, motor control, and cognitive function .

Mode of Action

This compound acts as an antagonist (blocking agent) on its target receptors. It inhibits the effects of dopamine, serotonin, histamine, and acetylcholine by blocking their respective receptors . This blockade leads to changes in neurotransmission, which can alleviate symptoms of certain psychiatric disorders .

Biochemical Pathways

This compound affects several biochemical pathways due to its broad receptor antagonism. For instance, it inhibits the dopaminergic pathway, reducing the effects of dopamine and potentially alleviating symptoms of conditions like schizophrenia . Additionally, this compound has been found to play a unique role in photochemistry, participating in reactions with metal complexes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmission due to its receptor antagonism. By blocking various neurotransmitter receptors, this compound can alter the transmission of signals in the brain, which can lead to changes in mood, cognition, and motor control . Some this compound derivatives have also shown promising anticancer activity and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound’s role in photochemistry suggests that light exposure could potentially influence its action . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioxanthene can be synthesized through various methods. One common approach involves the cyclization of diaryl sulfides. For instance, the reaction of diphenyl sulfide with sulfur and iodine under high-temperature conditions can yield this compound . Another method involves the nucleophilic substitution reaction of thioxanthen-9-ol with indoles, catalyzed by iodine, which provides an efficient route to this compound derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as iodine, and green solvents can enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Thioxanthene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include this compound derivatives with various functional groups, which can exhibit different biological and chemical properties .

Properties

IUPAC Name

9H-thioxanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10S/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJUJGAVDBINPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180732
Record name Thioxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261-31-4
Record name Thioxanthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioxanthine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10H-dibenzo[b,e]thiin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.430
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Record name THIOXANTHINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of thioxanthone (10 g) in 60 mL of benzene was treated with 5.0 g of LAH by stirring for 15 min. The mixture was heated and 100 mL of ether was added carefully. Reflux was continued for 90 min. The cooled mixture was neutralized with water. The solids were filtered off and the filtrate evaporated to dryness. Pure thioxanthene (9.1 g, 98%) was isolated by chromatography using 20% ethyl acetate/hexane; 1H NMR (CDCl3) δ 3.82 (s, 3H), 7.21 (m, 4H), 7.33 (m, 2H), 7.46 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

Thioxanthone (0.21 g) was dissolved in ethylene glycol (1.5 ml). Potassium hydroxide (0.19 g) and hydrazine monohydrate (0.15 ml) were added to the solution. The mixture was heated at 140° C. with stirring for 2 hr and then at 200° C. for 4 hr. The temperature of the reaction solution was returned to room temperature. Water was then added to the reaction solution, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous MgSO4. The solvent was then removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel (chloroform) to give thioxanthene (0.12 g).
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Thioxanthen-9-one, 28 (14.0 g, 66.0 mmol) was dissolved in THF (186 mL). While under argon, the solution was treated dropwise with 1.0M borane in THF (50 mL, 50.0 mmol) and refluxed (3 hrs). The reaction mixture was cooled, poured into ice (300 g) and extracted with ethyl acetate (3×350 mL). The extracts were combined, washed with brine (1×), dried over Na2SO4, filtered and concentrated to dryness in vacuo. Treatment of the resulting oil with methanol gave the title compound as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
28
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
186 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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